molecular formula C10H15NO B3125698 2-(2-Amino-6-methylphenyl)propan-2-ol CAS No. 328956-57-6

2-(2-Amino-6-methylphenyl)propan-2-ol

Cat. No.: B3125698
CAS No.: 328956-57-6
M. Wt: 165.23 g/mol
InChI Key: GWNSWEZTWZTCBU-UHFFFAOYSA-N
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Description

2-(2-Amino-6-methylphenyl)propan-2-ol is a secondary alcohol derivative featuring a 2-amino-6-methylphenyl substituent attached to a propan-2-ol backbone. Compounds sharing the propanolamine scaffold are frequently studied for their biological activities, including adrenoceptor binding, antiarrhythmic effects, and roles as pharmaceutical intermediates or impurities .

Properties

IUPAC Name

2-(2-amino-6-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-4-6-8(11)9(7)10(2,3)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNSWEZTWZTCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-methylphenyl)propan-2-ol typically involves the reaction of 2-amino-6-methylphenol with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent attachment of the propanol group to the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-(2-Amino-6-methylphenyl)propan-2-one.

    Reduction: Formation of 2-(2-Amino-6-methylphenyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Amino-6-methylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 2-(2-Amino-6-methylphenyl)propan-2-ol with key analogs, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological/Functional Role References
Target Compound :
This compound
Not specified C10H15NO 165.23 2-Amino-6-methylphenyl Hypothetical (based on analogs) N/A
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol 916056-79-6 C12H13ClN2O 236.699 3-Amino-6-chloroquinoline Drug intermediate (e.g., reproxalap)
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C9H11ClFNO 203.65 2-Chloro-6-fluorophenyl, primary alcohol Pharmaceutical intermediate
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E) 163685-38-9 C15H23NO3 265.35 Methoxyethylphenoxy, isopropylamino Pharmaceutical impurity
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Not specified C25H33N3O6 471.55 Indole, methoxy groups, ether linkages Antiarrhythmic, α/β-adrenoceptor activity
Key Observations:

Substituent Diversity: The target compound has a simple 2-amino-6-methylphenyl group, which may enhance solubility compared to halogenated analogs like 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol (chlorine increases lipophilicity) .

Biological Activity: Indole-containing derivatives (e.g., ) exhibit antiarrhythmic and adrenoceptor-binding properties, suggesting that aromatic heterocycles (e.g., indole, quinoline) enhance receptor interaction . The target compound's lack of complex heterocycles may limit its receptor specificity compared to these analogs.

Role as Impurities: Compounds like Impurity E (CAS 163685-38-9) demonstrate the importance of propanolamine derivatives in pharmaceutical quality control, where even minor structural changes (e.g., methoxyethyl vs. methyl groups) necessitate rigorous analytical monitoring .

Physicochemical Properties

  • Molecular Weight: The target compound (165.23 g/mol) is lighter than halogenated or heterocyclic analogs (e.g., 236.70 g/mol for the chloroquinoline derivative), impacting its pharmacokinetic profile .
  • Solubility : The methyl group in the target compound may improve aqueous solubility relative to methoxy- or halogen-substituted analogs, which are more lipophilic .

Biological Activity

2-(2-Amino-6-methylphenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15NO
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 328956-57-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Staphylococcus aureus0.0098 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : It promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from dividing.

A study showed that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of leukemia and ovarian cancer .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Cancer Treatment Study : A clinical trial involving patients with acute myelogenous leukemia (AML) demonstrated promising results when administered alongside standard chemotherapy agents. Patients exhibited improved outcomes compared to those receiving chemotherapy alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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